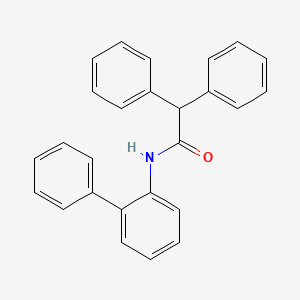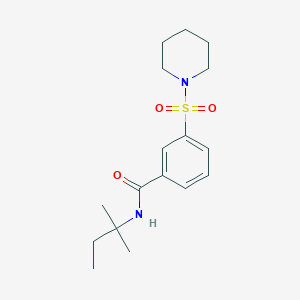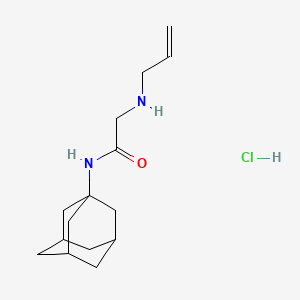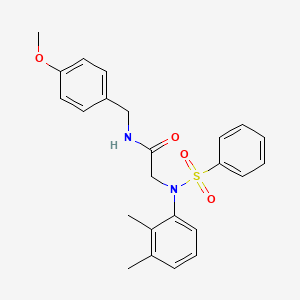![molecular formula C19H19ClN2O B5017014 N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5017014.png)
N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride” is a compound that belongs to the class of quinoline derivatives . Quinoline derivatives are known for their diverse biological and pharmacological activities . They have been studied for their potential as acetylcholinesterase (AChE) inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists .
Synthesis Analysis
The synthesis of quinoline derivatives involves various established protocols. For instance, a primary aryl amine can be combined with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde to form an enamine intermediate. This intermediate is then heated in a strong acid, followed by cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using various spectroscopic techniques. For instance, the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines can be identified. The 1H NMR spectra can be used to determine the structure of an unknown amine .Chemical Reactions Analysis
Quinoline derivatives participate in both electrophilic and nucleophilic substitution reactions. They form salts with acids and exhibit reactions similar to benzene and pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be analyzed using various techniques. For instance, the hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c1-22-18-12-5-4-10-17(18)21-19-13-7-2-3-9-15(13)20-16-11-6-8-14(16)19;/h2-5,7,9-10,12H,6,8,11H2,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCKPIACOXDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C3CCCC3=NC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,5-dichlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B5016936.png)




![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-methylbutanamide](/img/structure/B5016971.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5016979.png)
![N-benzyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5016982.png)
![4-bromo-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5016995.png)
![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5017003.png)

![7-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5017019.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5017029.png)
![2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5017045.png)